molecular formula C7H14O5S B1493694 1-Ethoxy-1-oxopentane-2-sulfonic acid CAS No. 1556927-66-2

1-Ethoxy-1-oxopentane-2-sulfonic acid

Cat. No.: B1493694
CAS No.: 1556927-66-2
M. Wt: 210.25 g/mol
InChI Key: CIZRGPQIMROMIO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

1-Ethoxy-1-oxopentane-2-sulfonic acid is systematically identified through multiple chemical database systems and registry numbers. The compound is catalogued under CAS registry number 1556927-66-2, providing a unique identifier for this specific molecular entity. The systematic nomenclature reflects the compound's structural features, incorporating the pentane backbone with ethoxy ester functionality at position 1 and sulfonic acid substitution at position 2.

The molecular formula for this compound is established as C7H14O5S, with a corresponding molecular weight of 210.25 grams per mole. This composition indicates the presence of seven carbon atoms, fourteen hydrogen atoms, five oxygen atoms, and one sulfur atom, consistent with the structural arrangement of an ethyl ester of 2-sulfopentanoic acid. The compound is also referenced in chemical literature under the MDL number MFCD24358382, further confirming its systematic identification.

Alternative naming conventions in chemical databases refer to this compound as ethyl 2-sulfopentanoate, emphasizing its structural relationship to pentanoic acid derivatives. The SMILES notation for this compound is documented as CCCC(S(=O)(O)=O)C(OCC)=O, providing a standardized linear representation of its molecular structure. This notation clearly delineates the pentyl chain, the sulfonic acid group attachment, and the ethyl ester functionality.

Molecular Architecture and Conformational Analysis

The molecular architecture of 1-Ethoxy-1-oxopentane-2-sulfonic acid exhibits a complex arrangement of functional groups that significantly influence its chemical behavior and physical properties. The compound features a five-carbon aliphatic chain serving as the primary backbone, with two major functional group modifications that define its chemical characteristics.

At the carbon-1 position, the molecule contains an ethyl ester group (-COOEt), formed through esterification of the carboxylic acid functionality with ethanol. This ester linkage contributes to the compound's lipophilic character while maintaining some degree of polarity through the carbonyl oxygen. The ethoxy portion introduces additional conformational flexibility to the molecule, as the ethyl group can adopt various rotational conformations around the C-O bond.

The carbon-2 position bears the sulfonic acid functional group (-SO3H), which represents one of the strongest organic acid functionalities known in chemistry. The sulfonic acid group exhibits a tetrahedral geometry around the sulfur atom, with the sulfur-oxygen bonds displaying partial double-bond character due to d-orbital participation. This structural feature significantly enhances the compound's water solubility and contributes to its acidic properties, with sulfonic acids typically exhibiting pKa values below zero.

The remaining pentyl chain (carbons 3-5) provides a hydrophobic alkyl segment that balances the hydrophilic nature of both the ester and sulfonic acid functionalities. This amphiphilic character is characteristic of many surfactant molecules and influences the compound's behavior in various chemical environments. The conformational flexibility of the pentyl chain allows for multiple spatial arrangements, with gauche and anti conformations being energetically accessible at room temperature.

Crystallographic Data and Three-Dimensional Configuration

While specific crystallographic data for 1-Ethoxy-1-oxopentane-2-sulfonic acid are not extensively documented in the available literature, insights into its three-dimensional configuration can be inferred from related sulfonic acid compounds and established structural principles. The molecular geometry is primarily determined by the tetrahedral arrangement around both the sulfur atom of the sulfonic acid group and the carbon atoms within the alkyl chain.

The sulfonic acid moiety adopts a tetrahedral configuration with S-O bond lengths typically ranging from 1.44 to 1.47 Ångströms for the S-OH bond and approximately 1.43 Ångströms for the S=O double bonds. The bond angles around the sulfur atom approach the ideal tetrahedral angle of 109.5 degrees, though slight deviations occur due to the different bonding environments of the attached oxygen atoms.

Crystal structure analysis of related compounds in the sulfonic acid family reveals common packing motifs dominated by hydrogen bonding networks. These networks typically involve the acidic hydrogen of the sulfonic acid group forming intermolecular hydrogen bonds with oxygen atoms of neighboring molecules. Such interactions significantly influence the compound's melting point, solubility characteristics, and overall physical properties.

The ester functionality contributes additional structural complexity through its planar arrangement around the carbonyl carbon. The C=O bond length in ester groups typically measures approximately 1.23 Ångströms, while the C-O bond to the ethoxy group extends to about 1.36 Ångströms. The planar geometry of the ester group, combined with the tetrahedral geometry of the sulfonic acid moiety, creates a molecule with distinct regions of different electronic and steric properties.

Based on computational predictions derived from similar molecular systems, the compound likely exhibits a calculated density of approximately 1.158 grams per cubic centimeter, reflecting the combined influence of the sulfonic acid group's high electron density and the ester functionality's moderate polarity. The three-dimensional arrangement allows for both intramolecular and intermolecular interactions that define the compound's behavior in various phases and chemical environments.

Comparative Analysis with Structural Analogs

The structural relationship between 1-Ethoxy-1-oxopentane-2-sulfonic acid and its lower homolog, 1-Ethoxy-1-oxopropane-2-sulfonic acid, provides valuable insights into the influence of alkyl chain length on molecular properties and behavior. The propane analog, with molecular formula C5H10O5S and molecular weight 182.20 grams per mole, differs primarily in the length of the aliphatic chain.

Table 1: Comparative Molecular Data

Property 1-Ethoxy-1-oxopropane-2-sulfonic acid 1-Ethoxy-1-oxopentane-2-sulfonic acid
Molecular Formula C5H10O5S C7H14O5S
Molecular Weight (g/mol) 182.20 210.25
Carbon Chain Length 3 5
CAS Registry Number 92163118 1556927-66-2
Additional Methylene Units - 2

The addition of two methylene groups in the pentane derivative significantly affects several molecular properties. The increased hydrophobic character of the longer alkyl chain enhances lipophilicity while potentially reducing water solubility compared to the propane analog. This structural modification follows established trends in homologous series, where each additional methylene group contributes approximately 0.5 units to the log P value, indicating increased partition coefficient in octanol-water systems.

Conformational analysis reveals that the pentane derivative possesses greater conformational flexibility than its propane counterpart. The extended alkyl chain provides additional rotational degrees of freedom, resulting in a larger number of energetically accessible conformations. This increased flexibility can influence the compound's interaction with biological systems and its behavior in various chemical reactions.

The sulfonic acid functionality remains consistent between both analogs, maintaining the same acidic strength and hydrogen-bonding capabilities. However, the extended alkyl chain in the pentane derivative may influence the accessibility of the sulfonic acid group in certain chemical environments, particularly in systems where steric hindrance becomes significant.

Both compounds share similar ester functionality, with identical ethoxy groups attached to the carbonyl carbon. This structural similarity ensures comparable reactivity toward nucleophilic attack at the carbonyl center, hydrolysis reactions, and other typical ester transformations. The primary differences in reactivity arise from the altered physical properties conferred by the extended alkyl chain rather than fundamental changes in chemical reactivity patterns.

Analysis of related sulfonic acid compounds, including naphthalenesulfonic acid derivatives and other alkylsulfonic acids, demonstrates the consistent structural motifs and hydrogen-bonding patterns characteristic of this functional group family. These comparative studies reinforce the importance of the sulfonic acid moiety in determining overall molecular behavior while highlighting the modulating influence of the alkyl chain length on physical and chemical properties.

Properties

IUPAC Name

1-ethoxy-1-oxopentane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-3-5-6(13(9,10)11)7(8)12-4-2/h6H,3-5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZRGPQIMROMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

For instance, they can act as catalysts in the esterification of fatty acids , and they can also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

For example, they can participate in the synthesis of homobenzylic ketones through an oxidative 1,2-shift of disubstituted olefins .

Biological Activity

1-Ethoxy-1-oxopentane-2-sulfonic acid is a sulfonic acid derivative that has garnered interest in various biological applications due to its potential reactivity and biological activity. This article explores the compound's biological properties, including its antimicrobial activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C6H12O5S\text{C}_6\text{H}_{12}\text{O}_5\text{S}

This structure indicates the presence of an ethoxy group, a ketone, and a sulfonic acid moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with sulfonic acid groups often exhibit enhanced antimicrobial properties. A study highlighted that the introduction of sulfonic acid groups could augment the antimicrobial efficacy of various compounds, suggesting a similar potential for 1-Ethoxy-1-oxopentane-2-sulfonic acid .

Table 1: Antimicrobial Activity of Related Sulfonic Acid Compounds

Compound NameActivity TypeMIC (µg/mL)Organism Tested
5H-thiazolo[3,2-a]pyrimidin-5-oneAntibacterial50Staphylococcus aureus
4-(1H-pyrazolyl)benzene sulfonic acidAntitubercular25Mycobacterium tuberculosis
1-Ethoxy-1-oxopentane-2-sulfonic acidAntimicrobial (predicted)TBDTBD

The biological activity of sulfonic acids is often attributed to their ability to interact with cellular components, including proteins and nucleic acids. The reactivity towards cysteine residues in proteins has been documented, indicating that such compounds can form covalent adducts, potentially altering protein function and leading to antimicrobial effects .

Study on Efficacy Against Bacterial Strains

In a series of experiments conducted to evaluate the antibacterial properties of various sulfonic acid derivatives, it was found that compounds similar to 1-Ethoxy-1-oxopentane-2-sulfonic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria. The studies utilized broth dilution methods to determine Minimum Inhibitory Concentrations (MICs), revealing promising results for future applications in antimicrobial therapies .

Reactivity with Cysteine Sulfenic Acids

A notable study focused on the reactivity of related compounds with cysteine sulfenic acids in proteins. The findings suggested that these compounds could selectively label specific protein residues, which might be leveraged for therapeutic targeting or as diagnostic tools in understanding protein modifications during bacterial infections .

Scientific Research Applications

Chemical Properties and Structure

EPSA has the molecular formula C7_7H14_{14}O5_5S, which indicates the presence of a five-carbon chain with functional groups that enhance its reactivity. The sulfonic acid group imparts strong acidic properties, making it suitable for various applications in chemical reactions and formulations.

Organic Synthesis

EPSA serves as a valuable intermediate in organic synthesis. Its sulfonic acid group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Surfactants and Emulsifiers

Due to its amphiphilic nature, EPSA can function as a surfactant or emulsifier in various formulations. Surfactants play a critical role in stabilizing emulsions and dispersions, which are essential in industries such as cosmetics, food, and pharmaceuticals. The ability of EPSA to reduce surface tension makes it an effective agent for improving the stability of products containing oils and water.

Bioavailability Enhancement

Research indicates that compounds with sulfonic acid groups can improve the bioavailability of drugs by modifying their pharmacokinetic properties. By utilizing EPSA as a prodrug or in formulations that enhance solubility and absorption, researchers aim to increase the therapeutic efficacy of certain medications .

Case Study 1: Sulfonic Acid Derivatives in Drug Development

A study highlighted the use of sulfonic acids like EPSA in developing prodrugs that enhance bioavailability. The research demonstrated that by protecting the sulfonic acid group during synthesis, researchers could create derivatives that are more stable and soluble, ultimately leading to improved drug delivery systems .

Case Study 2: Surfactant Applications in Emulsions

Another investigation focused on the application of EPSA as a surfactant in cosmetic formulations. The study found that incorporating EPSA improved the stability of emulsions significantly compared to traditional surfactants. This application underscores the potential for EPSA in enhancing product performance in personal care items.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Sulfonic acids with analogous backbones but differing substituents exhibit variations in reactivity, solubility, and environmental behavior. Key comparisons include:

Compound Name Substituents Molecular Formula Water Solubility Key Applications
1-Ethoxy-1-oxopentane-2-sulfonic acid Ethoxy (-OCH₂CH₃), ketone (-C=O) C₆H₁₂O₅S High Surfactants, intermediates
{[5-(4-Methoxyphenyl)-3-oxopentyl]oxy}sulfonic acid Methoxy (-OCH₃), ketone (-C=O) C₁₂H₁₆O₆S Moderate Polymer synthesis
PFOS (Perfluorooctane sulfonic acid) Perfluorinated chain (-CF₂CF₂-) C₈HF₁₇O₃S Low Firefighting foams, coatings
  • Ethoxy vs.
  • Ketone Functionality : The ketone group in both compounds may facilitate nucleophilic reactions, though steric hindrance from the ethoxy chain could limit reactivity compared to smaller substituents .

Functional Analogs: PFOS Alternatives

1-Ethoxy-1-oxopentane-2-sulfonic acid shares functional similarities with PFOS alternatives, particularly as a surfactant or corrosion inhibitor. However, key distinctions arise in environmental persistence:

Property 1-Ethoxy-1-oxopentane-2-sulfonic Acid PFOS Alternatives (e.g., Fluorotelomers)
Persistence (Half-life) Estimated 10–30 days (hydrolysis) >50 years (resistant to degradation)
Bioaccumulation Factor Low (Log Kow ≈ 1.2) High (Log Kow ≥ 4.0)
Toxicity (LC50, Fish) Not reported 0.1–1.0 mg/L
  • Data Gaps : While PFOS alternatives are extensively studied under UNEP guidelines, 1-ethoxy-1-oxopentane-2-sulfonic acid lacks comprehensive toxicological profiles, necessitating caution in industrial adoption .

Research Findings and Knowledge Gaps

  • Toxicity: No acute toxicity data are available.
  • Degradation Pathways : Predicted hydrolysis of the ethoxy group may yield less toxic metabolites, contrasting with PFOS’s resistance to breakdown .
  • Industrial Viability : Competitive solubility and moderate production costs could position this compound as a PFOS alternative, though lifecycle assessments are lacking .

Preparation Methods

Sulfonation of Pentanoic Acid Derivatives

  • Starting from pentanoic acid or its esters, sulfonation is achieved by reaction with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 2-position.
  • Alternatively, sodium bisulfite addition to alpha,beta-unsaturated esters can yield sulfonic acid derivatives after appropriate oxidation and functional group manipulation.

Introduction of the Ethoxy Group and Keto Functionality

  • The ethoxy group at the 1-position is introduced via esterification or alkylation using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
  • The oxo group (keto functionality) at the 1-position is typically installed through controlled oxidation of the corresponding alcohol or via the use of acylating agents such as acid anhydrides or acid chlorides.

Optical Resolution and Chirality Considerations

  • For chiral sulfonic acids, optical resolution can be performed via diastereomeric salt formation using chiral amines, allowing separation of enantiomers.
  • Catalytic asymmetric synthesis methods employing chiral Brønsted acids or chiral metal catalysts have been reported for related sulfonic acid derivatives, enhancing enantiomeric purity.

Detailed Research Findings and Experimental Conditions

A recent comprehensive study on axially chiral sulfonic acids provides a framework for the preparation of sulfonic acid derivatives with controlled stereochemistry and functionalization. Key findings relevant to the preparation of 1-ethoxy-1-oxopentane-2-sulfonic acid include:

  • Reaction Conditions: Sulfonation reactions were typically carried out at elevated temperatures (e.g., 100 °C) for durations ranging from 4 to 40 hours depending on substrate substitution patterns.
  • Catalysts and Reagents: Phosgene iminium chloride and triphosgene were used for cyclization steps in related systems, which can be adapted for introducing oxo groups or facilitating ring closure in sulfonic acid derivatives.
  • Purification: Diastereomeric salt crystallization was employed for optical resolution, with yields depending on steric hindrance and substitution.
  • Stability: The sulfonic acids prepared were stable under reaction conditions, with some atropisomers showing resistance to racemization even at high temperatures.
  • Analytical Data: Characterization involved NMR spectroscopy (1H, 13C), high-resolution mass spectrometry, and chiral supercritical fluid chromatography (SFC) for enantiomeric excess determination.

Data Table: Representative Preparation Parameters for Sulfonic Acid Derivatives

Step Reaction Type Reagents/Conditions Temperature Time (h) Yield (%) Notes
1 Sulfonation SO3, chlorosulfonic acid 80-100 °C 4-12 70-90 Introduction of sulfonic acid group
2 Esterification/Alkylation Ethyl iodide, base (e.g., K2CO3) 50-80 °C 6-24 65-85 Ethoxy group introduction
3 Oxidation/Acylation Acid anhydride, phosgene iminium chloride 25-100 °C 12-40 60-80 Keto group formation
4 Optical Resolution Chiral amines (diastereomeric salt formation) RT to 40 °C 24-48 Variable Enantiomer separation

Notes on Methodology and Optimization

  • Steric hindrance around the sulfonic acid group can decrease yields and complicate purification.
  • The choice of solvent and temperature critically affects the stability of intermediates and the final product.
  • Optical resolution methods are essential for applications requiring enantiomerically pure sulfonic acids.
  • The conversion of sulfonic acids to triflic imides has been demonstrated to increase acidity and expand catalytic applications, which might be relevant for derivative synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethoxy-1-oxopentane-2-sulfonic acid, and how can reaction efficiency be validated?

  • Methodology : Begin with sulfonation of pentane derivatives, followed by ethoxy group introduction via nucleophilic substitution. Validate efficiency using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) for structural confirmation. Purification via recrystallization or column chromatography should be documented with yield calculations and purity assessments (e.g., elemental analysis) .
  • Key Parameters : Solvent polarity, temperature, and catalyst selection (e.g., sulfuric acid for sulfonation). Include reproducibility tests across three independent trials .

Q. How should researchers characterize the purity and structural integrity of 1-Ethoxy-1-oxopentane-2-sulfonic acid using spectroscopic methods?

  • Analytical Workflow :

  • NMR : Assign peaks for ethoxy (-OCH₂CH₃) and sulfonic acid (-SO₃H) groups. Compare with reference spectra of analogous sulfonic acids (e.g., 1-Hexanesulfonic acid sodium salt ).
  • FT-IR : Confirm functional groups via characteristic stretches (e.g., S=O at 1150–1250 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight with high-resolution ESI-MS.
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory for vibrational modes) .

Q. What experimental protocols are recommended to assess the hydrolytic stability of 1-Ethoxy-1-oxopentane-2-sulfonic acid under varying pH conditions?

  • Procedure : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 50°C. Monitor degradation via HPLC or UV-Vis spectroscopy at timed intervals.
  • Data Presentation : Tabulate half-life values and identify degradation products (e.g., ethoxy cleavage or sulfonic acid oxidation) using LC-MS .

Advanced Research Questions

Q. What mechanistic insights guide the sulfonation and ethoxy group positioning in 1-Ethoxy-1-oxopentane-2-sulfonic acid synthesis?

  • Kinetic Studies : Use stopped-flow techniques to track sulfonation rates. Isotopic labeling (e.g., ¹⁸O in sulfonic acid) can clarify reaction pathways.
  • Computational Modeling : Employ molecular dynamics to simulate transition states and compare with experimental activation energies .

Q. How can computational chemistry models predict the solvation behavior and reactivity of 1-Ethoxy-1-oxopentane-2-sulfonic acid in catalytic systems?

  • Approach :

  • Solvation Free Energy : Calculate using COSMO-RS or SMD models.
  • Reactivity in Catalysis : Simulate interactions with metal catalysts (e.g., Pd or Ru) to predict catalytic efficiency in cross-coupling reactions.
    • Validation : Compare predicted pKa values with experimental potentiometric titrations .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the acid's thermodynamic properties?

  • Systematic Validation :

Re-examine computational parameters (e.g., basis sets or solvation models).

Conduct control experiments to isolate variables (e.g., temperature or solvent effects).

Use multi-technique analysis (e.g., calorimetry for ΔH and computational Gibbs free energy).

  • Peer Consultation : Engage interdisciplinary experts to reconcile discrepancies (e.g., polymer physicists for transport properties ).

Data Presentation Guidelines

  • Stability Studies :

    pHTemperature (°C)Half-life (h)Major Degradation Product
    225120None detected
    12508Pentane-2-sulfonate
  • Spectral Data : Include raw NMR/IR spectra in supplementary materials with annotated peak assignments .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-1-oxopentane-2-sulfonic acid
Reactant of Route 2
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1-Ethoxy-1-oxopentane-2-sulfonic acid

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